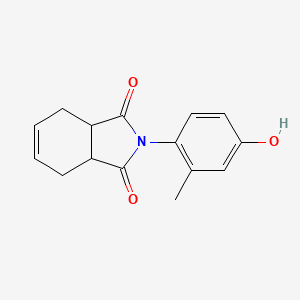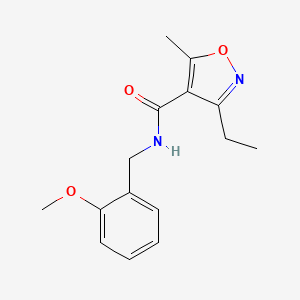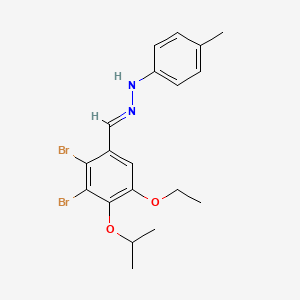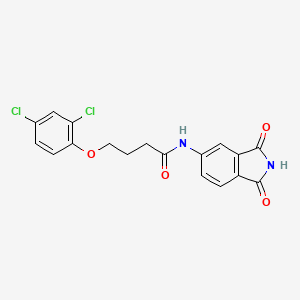![molecular formula C20H20N4O2 B4850388 N-(3,5-dimethylphenyl)-2-[4-(1H-pyrrol-1-yl)benzoyl]hydrazinecarboxamide](/img/structure/B4850388.png)
N-(3,5-dimethylphenyl)-2-[4-(1H-pyrrol-1-yl)benzoyl]hydrazinecarboxamide
Overview
Description
N-(3,5-dimethylphenyl)-2-[4-(1H-pyrrol-1-yl)benzoyl]hydrazinecarboxamide, also known as DAPH, is a compound with potential applications in scientific research. This compound has been synthesized using various methods and has shown promising results in biochemical and physiological studies. In
Mechanism of Action
The mechanism of action of N-(3,5-dimethylphenyl)-2-[4-(1H-pyrrol-1-yl)benzoyl]hydrazinecarboxamide is not fully understood. However, it has been suggested that N-(3,5-dimethylphenyl)-2-[4-(1H-pyrrol-1-yl)benzoyl]hydrazinecarboxamide inhibits the activity of the enzyme histone deacetylase (HDAC), which plays a role in the regulation of gene expression. Inhibition of HDAC activity by N-(3,5-dimethylphenyl)-2-[4-(1H-pyrrol-1-yl)benzoyl]hydrazinecarboxamide leads to an increase in the acetylation of histones, which can affect the expression of genes involved in cell growth and division.
Biochemical and Physiological Effects
N-(3,5-dimethylphenyl)-2-[4-(1H-pyrrol-1-yl)benzoyl]hydrazinecarboxamide has been shown to have various biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, N-(3,5-dimethylphenyl)-2-[4-(1H-pyrrol-1-yl)benzoyl]hydrazinecarboxamide has been shown to induce apoptosis (programmed cell death) in cancer cells. N-(3,5-dimethylphenyl)-2-[4-(1H-pyrrol-1-yl)benzoyl]hydrazinecarboxamide has also been shown to inhibit the migration and invasion of cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of using N-(3,5-dimethylphenyl)-2-[4-(1H-pyrrol-1-yl)benzoyl]hydrazinecarboxamide in lab experiments is its potential as a cancer therapy. N-(3,5-dimethylphenyl)-2-[4-(1H-pyrrol-1-yl)benzoyl]hydrazinecarboxamide has been shown to inhibit the growth of various types of cancer cells, making it a promising candidate for cancer treatment. However, one limitation of using N-(3,5-dimethylphenyl)-2-[4-(1H-pyrrol-1-yl)benzoyl]hydrazinecarboxamide in lab experiments is its low solubility in water, which can make it difficult to work with.
Future Directions
There are several future directions for the study of N-(3,5-dimethylphenyl)-2-[4-(1H-pyrrol-1-yl)benzoyl]hydrazinecarboxamide. One direction is the further investigation of its mechanism of action, particularly its inhibition of HDAC activity. Another direction is the exploration of its potential as a cancer therapy, including the development of more efficient synthesis methods and the testing of its efficacy in animal models. Additionally, further studies are needed to explore the potential of N-(3,5-dimethylphenyl)-2-[4-(1H-pyrrol-1-yl)benzoyl]hydrazinecarboxamide in other areas of research, such as inflammation and neurodegenerative diseases.
Conclusion
N-(3,5-dimethylphenyl)-2-[4-(1H-pyrrol-1-yl)benzoyl]hydrazinecarboxamide is a compound with potential applications in scientific research, particularly in the study of cancer. While its mechanism of action is not fully understood, N-(3,5-dimethylphenyl)-2-[4-(1H-pyrrol-1-yl)benzoyl]hydrazinecarboxamide has been shown to inhibit the growth of cancer cells and has anti-inflammatory properties. Further research is needed to fully understand the potential of N-(3,5-dimethylphenyl)-2-[4-(1H-pyrrol-1-yl)benzoyl]hydrazinecarboxamide and its applications in various areas of research.
Scientific Research Applications
N-(3,5-dimethylphenyl)-2-[4-(1H-pyrrol-1-yl)benzoyl]hydrazinecarboxamide has potential applications in scientific research, particularly in the study of cancer. N-(3,5-dimethylphenyl)-2-[4-(1H-pyrrol-1-yl)benzoyl]hydrazinecarboxamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. N-(3,5-dimethylphenyl)-2-[4-(1H-pyrrol-1-yl)benzoyl]hydrazinecarboxamide has also been studied for its anti-inflammatory properties and has been shown to inhibit the production of inflammatory cytokines.
properties
IUPAC Name |
1-(3,5-dimethylphenyl)-3-[(4-pyrrol-1-ylbenzoyl)amino]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2/c1-14-11-15(2)13-17(12-14)21-20(26)23-22-19(25)16-5-7-18(8-6-16)24-9-3-4-10-24/h3-13H,1-2H3,(H,22,25)(H2,21,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMMDQIFHNVOPIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)NNC(=O)C2=CC=C(C=C2)N3C=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dimethylphenyl)-2-{[4-(1H-pyrrol-1-yl)phenyl]carbonyl}hydrazinecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-allyl-N'-[3-chloro-4-(difluoromethoxy)phenyl]thiourea](/img/structure/B4850322.png)
![{[2-(dibenzylamino)-2-oxoethyl]thio}acetic acid](/img/structure/B4850327.png)

![4-[(2-bromophenoxy)methyl]-N-4-pyridinylbenzamide](/img/structure/B4850339.png)
![3-(2-chloro-6-fluorophenyl)-N-[3-(1H-pyrazol-1-yl)propyl]-4,5-dihydro-5-isoxazolecarboxamide](/img/structure/B4850353.png)

![N-ethyl-1',6-dimethyl-2'-oxo-1',2',4,9-tetrahydrospiro[beta-carboline-1,3'-indole]-2(3H)-carboxamide](/img/structure/B4850360.png)
![ethyl 4-{[({4-methyl-5-[(5-phenyl-2H-tetrazol-2-yl)methyl]-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}benzoate](/img/structure/B4850364.png)

![3-allyl-5-({1-[3-(4-chlorophenoxy)propyl]-1H-indol-3-yl}methylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4850374.png)

![2-[4-(1-piperidinyl)benzoyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4850392.png)